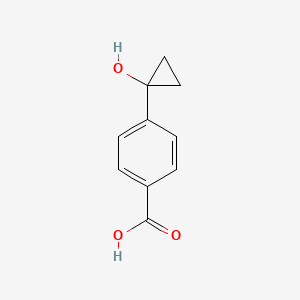

4-(1-Hydroxycyclopropyl)benzoic acid

Description

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

4-(1-hydroxycyclopropyl)benzoic acid |

InChI |

InChI=1S/C10H10O3/c11-9(12)7-1-3-8(4-2-7)10(13)5-6-10/h1-4,13H,5-6H2,(H,11,12) |

InChI Key |

CTOLVMLQIMHQCS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation of 4-Substituted Benzoic Acid Derivatives

A classical approach to introduce a cyclopropyl group onto an aromatic ring involves cyclopropanation reactions using diazo compounds or Simmons-Smith reagents on alkenyl precursors. For 4-(1-hydroxycyclopropyl)benzoic acid, a plausible route includes:

- Starting from 4-vinylbenzoic acid or its ester derivatives.

- Performing cyclopropanation using a zinc-copper couple with diiodomethane (Simmons-Smith reaction) to form the cyclopropyl ring at the para position.

- Subsequent hydroxylation at the cyclopropane ring carbon adjacent to the aromatic ring can be achieved via selective oxidation or hydroboration-oxidation.

This multi-step chemical synthesis requires careful control of reaction conditions to preserve the cyclopropane ring and achieve selective hydroxylation.

Oxidative Functionalization Using Metal Catalysts

The synthesis of related compounds such as 4-(1-hydroxy-ethyl)benzoic acid has been reported using iron(III) nitrate nonahydrate as a catalyst along with 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (TEMPO) and potassium chloride under oxygen atmosphere in 1,2-dichloroethane at room temperature for 48 hours. This method involves:

- Oxidative transformation of an alkyl side chain attached to the aromatic ring.

- Use of Schlenk techniques to maintain an oxygen atmosphere.

- Purification via silica gel chromatography.

While this exact method applies to hydroxyethyl substitution, similar oxidative strategies could be adapted for hydroxycyclopropyl derivatives, albeit with modifications to accommodate the cyclopropane ring's sensitivity.

This approach highlights the use of mild oxidation conditions compatible with sensitive functional groups.

Biocatalytic and Enzymatic Synthesis Approaches

Advantages of Biocatalytic Methods

- Use of renewable feedstocks such as amino acids.

- Mild reaction conditions without toxic catalysts.

- Potential for high selectivity and yield.

- Sustainable and environmentally friendly process.

| Enzyme Source | Function in Cascade |

|---|---|

| Proteus mirabilis | L-amino acid deaminase |

| Amycolatopsis orientalis | Hydroxymandelate synthase |

| Pseudomonas putida | (S)-mandelate dehydrogenase, benzoylformate decarboxylase |

| Saccharomyces cerevisiae | Aldehyde dehydrogenase |

Comparative Analysis of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Chemical Cyclopropanation | Multi-step, uses Simmons-Smith reagents, followed by hydroxylation | Direct introduction of cyclopropyl ring; well-established reactions | Requires careful control; sensitive intermediates; multiple steps |

| Oxidative Functionalization | Metal-catalyzed oxidation of alkyl side chains under mild conditions | Mild conditions; good yields for hydroxyalkyl derivatives | Specific to certain side chains; adaptation needed for cyclopropyl |

| Biocatalytic Multi-Enzyme Cascade | Enzymatic conversion of amino acids to hydroxybenzoic acids | Sustainable; high selectivity; mild conditions | Requires enzyme engineering for cyclopropyl derivatives; current focus on hydroxyethyl or hydroxyphenyl |

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclopropyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of 4-(1-Oxocyclopropyl)benzoic acid.

Reduction: Formation of 4-(1-Hydroxycyclopropyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-Hydroxycyclopropyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxycyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 4-(1-Hydroxycyclopropyl)benzoic acid and related compounds:

Key Observations :

- The hydroxylated cyclopropane in the target compound introduces steric hindrance and polarity compared to simpler analogs like 4-hydroxybenzoic acid.

- Piperidine-containing derivatives (e.g., ) exhibit enhanced bioavailability due to basic nitrogen atoms, unlike the neutral hydroxyl group in the target compound.

- Ester derivatives (e.g., ) may show improved membrane permeability compared to carboxylic acids.

Physicochemical Properties

- Solubility : The hydroxyl and carboxylic acid groups in 4-(1-Hydroxycyclopropyl)benzoic acid suggest moderate water solubility, similar to 4-hydroxybenzoic acid (solubility: ~5 g/L at 25°C) . Cyclopropane rings generally reduce solubility due to hydrophobicity, but polar groups may counteract this effect.

- Acidity : The carboxylic acid group (pKa ~4.5) dominates acidity, while the hydroxyl on cyclopropane may have a higher pKa (~10–12), as seen in aliphatic alcohols.

- Stability : Cyclopropane rings are strain-prone but stable under physiological conditions, as evidenced by analogs used in drug discovery .

Research Tools and Methodologies

Crystallographic software such as SHELX and SIR97 are critical for resolving the 3D structures of cyclopropane-containing compounds. For example, SHELXL’s refinement capabilities enable precise determination of strained cyclopropane geometries .

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(1-Hydroxycyclopropyl)benzoic acid?

Methodological Answer:

Synthesis of 4-(1-Hydroxycyclopropyl)benzoic acid typically involves cyclopropanation of a precursor benzoic acid derivative. Key steps include:

- Cyclopropane Ring Formation : Use transition-metal-catalyzed reactions (e.g., Simmons-Smith conditions) or photochemical methods to introduce the cyclopropyl group. Ensure steric and electronic compatibility with the benzoic acid core .

- Hydroxylation : Post-cyclopropanation hydroxylation may require protecting group strategies (e.g., tert-butyldimethylsilyl ether) to prevent side reactions. Enzymatic routes, such as cytochrome P450-mediated oxidation, offer regioselective hydroxylation .

- Purification : High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (e.g., HydrROTICHROM® standards) ensures purity ≥98% .

Advanced: How can X-ray crystallography be optimized for resolving the crystal structure of 4-(1-Hydroxycyclopropyl)benzoic acid?

Methodological Answer:

Crystallographic challenges arise from the steric strain of the cyclopropane ring and potential disorder. Optimize via:

- Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data completeness.

- Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks. Address twinning with the TWIN/BASF commands .

- Validation : Cross-validate with WinGX or ORTEP-3 for graphical representation and thermal ellipsoid analysis .

Basic: What analytical techniques are suitable for assessing the purity and stability of this compound?

Methodological Answer:

- Quantitative Purity Analysis : Utilize LC-MS (e.g., Creative Proteomics’ platform) with electrospray ionization (ESI) in negative ion mode. Calibrate against reference standards (e.g., 4-hydroxybenzoic acid derivatives) .

- Stability Profiling : Conduct pH-dependent degradation studies (pH 2–10) at 25–40°C. Monitor via UV-Vis spectroscopy (λ = 254 nm) and NMR (1H/13C) to track hydrolytic cleavage of the cyclopropane ring .

Advanced: How can researchers resolve discrepancies between spectroscopic data and crystallographic findings?

Methodological Answer:

- Multi-Technique Validation : Compare X-ray diffraction (bond lengths/angles) with DFT calculations (e.g., Gaussian 16) to assess conformational differences.

- Structure Solution : Use SIR97 for direct methods in phase determination, especially with low-resolution data. Refine hydrogen positions via difference Fourier maps .

- Dynamic NMR : Perform variable-temperature NMR to detect hindered rotation or tautomerism in solution .

Basic: What are critical considerations in designing a metabolic pathway study for this compound?

Methodological Answer:

- In Vitro Models : Use hepatic microsomes (e.g., human CYP3A4) to identify phase I metabolites. Track hydroxylation or ring-opening products via HRMS (High-Resolution Mass Spectrometry) .

- Biotransformation : Assess gut microbiota metabolism using fecal incubations under anaerobic conditions. Monitor benzoic acid derivatives as potential degradation markers .

Advanced: How can computational modeling predict the reactivity of the cyclopropane ring in catalytic applications?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ring strain energy (kcal/mol) using AMBER or CHARMM force fields. Compare with experimental thermochemical data (e.g., DSC).

- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites. Use Gaussian with B3LYP/6-31G(d) basis set for electron density maps .

- Docking Studies : Model interactions with enzymes (e.g., cyclooxygenase-2) to predict bioactivity. Validate with in vitro assays .

Basic: How should researchers handle safety and storage protocols for this compound?

Methodological Answer:

- Storage : Maintain at 2–30°C in airtight containers under inert gas (N2/Ar) to prevent oxidation. Avoid exposure to moisture .

- Hazard Mitigation : Use PPE (gloves, goggles) and fume hoods during synthesis. Refer to GHS hazard codes (e.g., H315 for skin irritation) for disposal protocols .

Advanced: What strategies address low yields in cyclopropane-functionalized benzoic acid synthesis?

Methodological Answer:

- Catalyst Optimization : Screen transition-metal catalysts (e.g., Rh(II) carboxylates) for enhanced stereoselectivity. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates .

- Kinetic Studies : Use stopped-flow IR to monitor reaction progress. Identify rate-limiting steps (e.g., ring closure) via Eyring plot analysis.

- Byproduct Analysis : Characterize side products (e.g., dihydroxy derivatives) via GC-MS and adjust stoichiometry or reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.